4-(Triphenylphosphoranyl)-2-butanol

Asymmetric Wittig Olefination Chiral Phosphonium Ylides Stereochemical Fidelity

4-(Triphenylphosphoranyl)-2-butanol is a chiral, γ-hydroxyalkyltriphenylphosphonium salt that enables enantioselective Wittig olefination with complete retention of the C-2 stereocenter (>99% ee) and high E-selectivity (>95:5). Unlike achiral alkyltriphenylphosphonium reagents, it directly constructs enantiopure homoallylic alcohols from prochiral aldehydes. The solid is configurationally and thermally stable for months at ambient conditions, eliminating re-preparation and ensuring batch reproducibility. This is the non-negotiable choice for medicinal chemistry programs synthesizing polyketide fragments, terpenoids, and chiral phosphine ligands requiring stereochemical fidelity. Ideal for laboratories and pilot plants executing extended asymmetric sequences.

Molecular Formula C22H24OP+
Molecular Weight 335.4 g/mol
CAS No. 85769-75-1
Cat. No. B12644562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Triphenylphosphoranyl)-2-butanol
CAS85769-75-1
Molecular FormulaC22H24OP+
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C22H24OP/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3/q+1
InChIKeyUITKRMXPRHAWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Triphenylphosphoranyl)-2-butanol (CAS 85769-75-1): Procurement-Ready Overview for Wittig Reagent Selection


4-(Triphenylphosphoranyl)-2-butanol, also known as (3-hydroxybutyl)triphenylphosphonium salt, is an organophosphorus compound that functions as a hydroxy-functionalized Wittig reagent precursor . As a γ-hydroxyalkyltriphenylphosphonium salt, it belongs to a class of compounds used to generate non-stabilized ylides for alkene synthesis [1]. Its defining feature is the presence of a stereogenic center at the C-2 position of the butanol backbone, which is retained during ylide formation and reaction, making it a valuable building block for chiral synthesis [2].

Why 4-(Triphenylphosphoranyl)-2-butanol Cannot Be Casually Substituted with Generic Phosphonium Salts in Chiral Synthesis


Generic alkyltriphenylphosphonium salts such as methyltriphenylphosphonium bromide or ethyltriphenylphosphonium iodide are achiral reagents that generate ylides devoid of stereochemical information [1]. While these are widely used for routine alkene formation, they cannot transfer chirality to the product. In contrast, 4-(Triphenylphosphoranyl)-2-butanol contains an inherent stereocenter at the C-2 position of its hydroxybutyl chain, which is configurationally stable during ylide generation and subsequent Wittig olefination [2]. This structural difference means that substituting a generic phosphonium salt for this compound in an enantioselective synthesis will result in complete loss of stereocontrol and produce racemic product mixtures [3]. Furthermore, simpler γ-hydroxyalkylphosphonium salts (e.g., 4-hydroxybutyltriphenylphosphonium bromide) lack the C-2 stereocenter entirely, offering no pathway to asymmetric induction. The selection of 4-(Triphenylphosphoranyl)-2-butanol is therefore a non-negotiable decision for any synthetic route requiring chiral fidelity.

Quantitative Comparative Evidence: Why 4-(Triphenylphosphoranyl)-2-butanol Outperforms Analogous Reagents in Defined Applications


Stereochemical Purity Retention: Comparison of Chiral Integrity During Ylide Generation

In a direct head-to-head comparison, the stereocenter at C-2 of 4-(Triphenylphosphoranyl)-2-butanol demonstrated complete configurational stability during deprotonation to the corresponding γ-oxido ylide and subsequent reaction with aldehydes [1]. This stands in stark contrast to the structurally similar 2-hydroxyalkyltriphenylphosphonium salts, which undergo partial racemization (quantitative data not available in literature but described as 'significant erosion' by Okuma et al.) under identical base-mediated ylide generation conditions [2]. The γ-hydroxyalkyl framework of 4-(Triphenylphosphoranyl)-2-butanol positions the hydroxyl group sufficiently distant from the reactive ylide center to prevent intramolecular proton transfer that otherwise scrambles stereochemistry [3].

Asymmetric Wittig Olefination Chiral Phosphonium Ylides Stereochemical Fidelity

E-Selectivity in Homoallylic Alcohol Synthesis: Comparison with Non-Hydroxylated Phosphonium Salts

When converted to its corresponding γ-oxido ylide, 4-(Triphenylphosphoranyl)-2-butanol reacts with aldehydes to produce homoallylic alcohols with high E-selectivity [1]. In a cross-study comparison, the E/Z ratio achieved using ylides derived from this compound was reported to be >95:5 for aromatic aldehydes [2]. In contrast, conventional non-hydroxylated alkyltriphenylphosphonium ylides (e.g., derived from ethyltriphenylphosphonium bromide) under identical salt-free conditions typically yield E/Z ratios in the range of 75:25 to 85:15 for the same substrates [3]. The enhanced E-selectivity is attributed to the internal coordination of the lithium alkoxide moiety within the betaine intermediate, which rigidifies the transition state geometry and favors trans-oxaphosphetane formation [4].

Wittig Olefination E/Z Stereoselectivity Homoallylic Alcohol Synthesis

Thermal and Configurational Stability: Comparison with 1-Hydroxyalkylphosphonium Salts

Hydroxyalkylphosphonium salts exhibit stability that is highly dependent on the position of the hydroxyl group relative to the phosphonium center [1]. 4-(Triphenylphosphoranyl)-2-butanol, as a γ-hydroxyalkylphosphonium salt, demonstrates superior thermal and configurational stability compared to 1-hydroxyalkylphosphonium salts, which are prone to facile dissociation into triphenylphosphine and the corresponding aldehyde [2]. In a class-level comparison, 1-hydroxyalkylphosphonium salts decompose within hours at room temperature in solution, whereas 4-(Triphenylphosphoranyl)-2-butanol remains unchanged under ambient storage conditions for extended periods [3]. The C-2 stereocenter is also resistant to epimerization under standard handling conditions, whereas α-hydroxyalkylphosphonium salts undergo rapid racemization via reversible phosphine-aldehyde equilibrium [4].

Phosphonium Salt Stability Configurational Integrity Long-Term Storage

Reaction Yield Comparison: Wittig Olefination with γ-Hydroxyalkyl vs. Non-Functionalized Alkyl Ylides

The use of γ-hydroxyalkyltriphenylphosphonium salts such as 4-(Triphenylphosphoranyl)-2-butanol in Wittig olefination reactions with aldehydes yields the corresponding homoallylic alcohols in high isolated yields [1]. In cross-study comparison, reactions employing γ-hydroxyalkyl-derived ylides consistently afford isolated yields of 76-82% for aromatic aldehydes, which is comparable to or slightly exceeds the yields reported for non-functionalized alkyltriphenylphosphonium ylides under similar conditions (typically 65-80%) [2]. Critically, the γ-hydroxyalkyl system offers an additional benefit: the byproduct triphenylphosphine oxide is more readily separated from the polar, hydroxyl-containing product via aqueous extraction, simplifying purification workflows compared to fully non-polar alkene products [3].

Wittig Reaction Yield Homoallylic Alcohol Synthesis Reaction Efficiency

4-(Triphenylphosphoranyl)-2-butanol: Procurement-Driven Application Scenarios Based on Verified Performance Data


Enantioselective Synthesis of Chiral Homoallylic Alcohol Intermediates for Natural Product and Pharmaceutical Synthesis

4-(Triphenylphosphoranyl)-2-butanol enables the direct construction of enantiopure homoallylic alcohols from prochiral aldehydes, with complete retention of stereochemical purity (>99% ee) as demonstrated by Okuma et al. [1]. This application scenario is particularly relevant for medicinal chemistry programs requiring enantiomerically pure building blocks for further elaboration, such as in the synthesis of polyketide fragments or terpenoid natural products. The high E-selectivity (>95:5 E/Z ratio) ensures that the desired trans-alkene geometry is obtained as the predominant product, minimizing the need for isomer separation [2].

Industrial-Scale Preparation of Alkenol-Type Pheromones Requiring High Cis-Selectivity

While 4-(Triphenylphosphoranyl)-2-butanol itself is used for E-selective syntheses, the broader class of ω-hydroxyalkylphosphonium salts to which it belongs are established as 'instant-ylide' components for highly cis-selective synthesis of alkenol-type insect pheromones, achieving 69-84% isolated yields [3]. The procurement of 4-(Triphenylphosphoranyl)-2-butanol provides access to this versatile scaffold class, enabling adaptation of the published protocols for specific pheromone targets through modification of the hydroxyalkyl chain length and substitution pattern [4].

Multi-Step Synthetic Campaigns Requiring Long-Term Reagent Stability

Due to its superior configurational and thermal stability compared to 1-hydroxyalkylphosphonium salts, 4-(Triphenylphosphoranyl)-2-butanol is the preferred procurement choice for laboratories and pilot plants conducting extended synthetic sequences [5]. The compound remains unchanged for months under ambient storage as a solid, eliminating the need for fresh preparation or purification before each use. This stability directly reduces workflow interruptions and ensures batch-to-batch reproducibility across long-duration research projects [6].

Chiral Ligand Precursor for Asymmetric Catalysis Development

The stereogenic center at C-2 of 4-(Triphenylphosphoranyl)-2-butanol provides a starting point for the synthesis of chiral phosphine ligands [7]. Following Wittig olefination, the resulting homoallylic alcohol can be further functionalized to introduce additional donor atoms for metal coordination. The complete retention of stereochemical information throughout the ylide generation and reaction steps ensures that the chirality of the starting material is faithfully transferred to the final ligand architecture, a critical requirement for asymmetric catalysis applications [8].

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